molecular formula C19H11FN4OS B4536935 6-[5-(4-fluorophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[5-(4-fluorophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B4536935
M. Wt: 362.4 g/mol
InChI Key: RAUVMHVRHUGMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[5-(4-fluorophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential therapeutic applications in various diseases. It belongs to the class of thiazole-based compounds and has been extensively studied for its pharmacological properties.

Scientific Research Applications

Anticancer Activity

Fluorinated derivatives of triazolo-thiadiazoles, including structures similar to the compound , have shown moderate to good anticancer activities against different cancerous cell lines such as human breast cancer (MCF7), human osteosarcoma (SaOS-2), and human myeloid leukemia (K562). Among the synthesized compounds, specific derivatives displayed higher antiproliferative activity, indicating their potential as anticancer agents (Chowrasia et al., 2017).

Antioxidant and Anticancer Mechanisms

Investigations into the in vitro antioxidant properties of triazolo-thiadiazoles related to the compound have revealed potent antioxidant effects, alongside significant cytotoxic effects on hepatocellular carcinoma cell line HepG2. These compounds, through various assays, have shown to induce apoptosis in cancer cells, suggesting a mechanism of action for their anticancer activity (Sunil et al., 2010).

Structural Characterization

The structural determination of analogs of the compound has provided insights into their crystalline structures, which is crucial for understanding their biological activities. Detailed analyses include X-ray powder diffraction data, revealing their isostructural nature and potential as cytotoxic agents (Gündoğdu et al., 2017).

Antimicrobial Activity

Synthesis of triazolo-thiadiazole derivatives has also been explored for their potential as antimicrobial agents. These compounds have been tested in vitro for efficacy against various bacterial and fungal strains, with some derivatives showing significant inhibition, comparable to standard drugs (Swamy et al., 2006).

Molecular Docking and Inhibitory Activities

Further research into triazolo-thiadiazole derivatives has involved molecular docking analysis to explore their binding poses at the active sites of enzymes like COX-1/2, indicating their selectivity and potential therapeutic benefits in treating conditions mediated by these targets (Al-Wahaibi et al., 2022).

properties

IUPAC Name

6-[5-(4-fluorophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN4OS/c20-14-8-6-12(7-9-14)15-10-11-16(25-15)18-23-24-17(21-22-19(24)26-18)13-4-2-1-3-5-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUVMHVRHUGMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[5-(4-fluorophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
6-[5-(4-fluorophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
6-[5-(4-fluorophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
6-[5-(4-fluorophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
6-[5-(4-fluorophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
6-[5-(4-fluorophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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